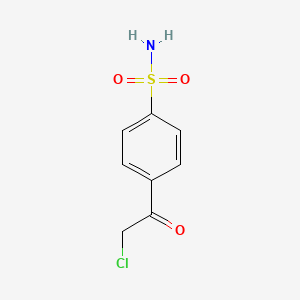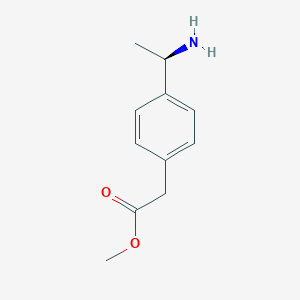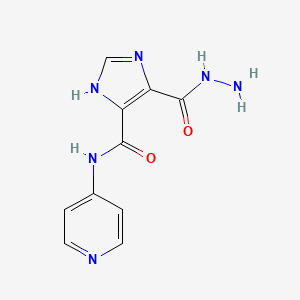
N-(Phenylcarbamoyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylcarbamoyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a phenylcarbamoyl group at the N6 position of the adenosine molecule. The modification enhances its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)adenosine typically involves the reaction of adenosine with phenyl isocyanate. The process can be summarized as follows:
Starting Material: Adenosine.
Reagent: Phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial for industrial scalability.
化学反応の分析
Types of Reactions: N-(Phenylcarbamoyl)adenosine undergoes various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various N6-substituted adenosine derivatives .
科学的研究の応用
N-(Phenylcarbamoyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays
特性
| 33467-20-8 | |
分子式 |
C17H18N6O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea |
InChI |
InChI=1S/C17H18N6O5/c24-6-10-12(25)13(26)16(28-10)23-8-20-11-14(18-7-19-15(11)23)22-17(27)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,24-26H,6H2,(H2,18,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
JMJFPUDQRBBFAG-XNIJJKJLSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


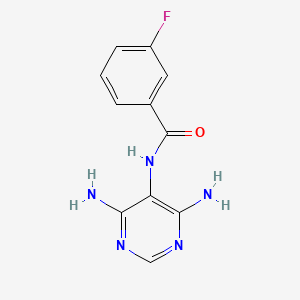
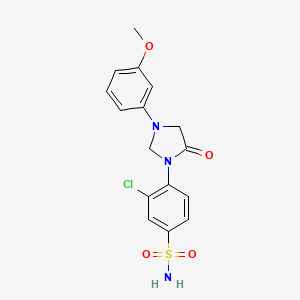


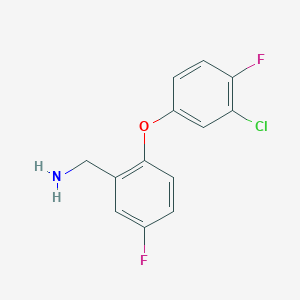
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

